molecular formula C14H15NO4 B2844729 (1S,5S)-3-benzyloxycarbonyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 2387569-13-1

(1S,5S)-3-benzyloxycarbonyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No. B2844729
CAS RN: 2387569-13-1
M. Wt: 261.277
InChI Key: PFDGXQWRURTLMD-BXUZGUMPSA-N
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Description

“(1S,5S)-3-benzyloxycarbonyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid” is a derivative of 3-azabicyclo[3.1.0]hexanes . These are an important class of nitrogen-containing heterocycles that have been found to be key structural features in a wide range of biologically active natural products, drugs, and agrochemicals .


Synthesis Analysis

The synthesis of these derivatives has made significant progress since 2010, with some novel, efficient, and green methods developed using various transition-metal-catalyzed and transition-metal-free catalytic systems from acyclic or cyclic substrates . In a review, recent advances in the efficient methods for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives since 2010 were discussed, emphasizing the scope of substrates and synthesis’ applications, as well as the mechanisms of these reactions .


Molecular Structure Analysis

The molecular structure of this compound is complex. The InChI code for a similar compound, “(1S,3S,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid”, is 1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-4-6(7)5-8(12)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/t6-,7-,8-/m0/s1 .


Chemical Reactions Analysis

The synthesis of these derivatives involves various transition-metal-catalyzed and transition-metal-free catalytic systems . The reactions involve nucleophilic attack on the carbonyl group, proton transfer, and leaving group removal .

Scientific Research Applications

Organic Synthesis and Bicyclo[3.1.0]hexane Derivatives

Researchers have explored the synthesis of bicyclo[3.1.0]hexanes using related compounds. For instance, a scalable synthesis of 1R,5S-Bicyclo[3.1.0]hexan-2-one involves intramolecular cyclopropanation of an epoxyhexene followed by oxidation . Investigating similar transformations with our compound could yield novel derivatives with interesting properties.

Photoredox Catalysis and Organic Dyes

Considering its structure, this compound might find applications in photoredox catalysis. Organic dyes like 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile have been used as photoredox catalysts . Exploring its potential in light-driven reactions could lead to exciting discoveries.

Nanotechnology and Surface Modification

Carboxylic acids play a role in nanomaterial surface modification. Researchers have used organic carboxylic acids (e.g., tartaric acid, maleic acid, and malic acid) to assist in surface functionalization of carbon nanotubes . Investigating whether our compound can enhance nanomaterial properties would be intriguing.

Biochemical Reagents and Research Tools

Finally, this compound is available as a biochemical reagent. While it’s not suitable for medical or clinical use, it remains valuable for scientific research. Researchers can explore its interactions with proteins, enzymes, or other biomolecules.

Remember, always exercise caution when handling chemical compounds, especially in a laboratory setting. Safety protocols are essential to protect both researchers and the environment .

Future Directions

The synthesis of these derivatives is a cutting-edge area that has made spectacular progress in recent decades . Future research will likely continue to develop novel, efficient, and green methods for the synthesis of these derivatives .

properties

IUPAC Name

(1S,5S)-3-phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c16-12(17)14-6-11(14)7-15(9-14)13(18)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17)/t11-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDGXQWRURTLMD-BXUZGUMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@]1(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,5S)-3-benzyloxycarbonyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

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